molecular formula C19H25F3N2O6 B563992 (E)-Fluvoxamine-d3 Maleate CAS No. 1185245-56-0

(E)-Fluvoxamine-d3 Maleate

Cat. No.: B563992
CAS No.: 1185245-56-0
M. Wt: 437.431
InChI Key: LFMYNZPAVPMEGP-DWVRRCLVSA-N
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Description

(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of obsessive-compulsive disorder (OCD). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of fluvoxamine due to the isotope effect, which can provide more stable and detailed data.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the alkylation of 5-methoxy-4’-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide powder. The reaction is typically carried out at 25°C for two days. The solvent is then removed under vacuum, and the residue is acidified and extracted with ether to remove unreacted oxime. The fluvoxamine base is then treated with maleic acid in absolute ethanol, and the residue obtained by concentration under vacuum is recrystallized from acetonitrile to obtain fluvoxamine maleate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The process is designed to be economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

(E)-Fluvoxamine-d3 Maleate is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of (E)-Fluvoxamine-d3 Maleate is similar to that of fluvoxamine. It primarily inhibits the reuptake of serotonin in the central nervous system, increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This action is believed to be linked to its therapeutic effects in treating OCD and depression. Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which helps in controlling inflammation and modulating immune responses .

Comparison with Similar Compounds

    Fluvoxamine Maleate: The non-deuterated form, used widely in clinical settings.

    Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.

    Sertraline: An SSRI with a different pharmacokinetic profile.

Uniqueness: This makes it particularly valuable in research settings where precise data on drug metabolism and interactions are required .

Properties

CAS No.

1185245-56-0

Molecular Formula

C19H25F3N2O6

Molecular Weight

437.431

IUPAC Name

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3;

InChI Key

LFMYNZPAVPMEGP-DWVRRCLVSA-N

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Synonyms

(E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate;  DU-23000-d3;  MK-264-d3;  Dumirox-d3;  Faverin-d3;  Fevarin-d3;  Floxyfral-d3;  Luvox-d3;  Maveral-d3; 

Origin of Product

United States

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